molecular formula C16H19NO3 B058482 9-O-Demethylmaritidine CAS No. 120139-66-4

9-O-Demethylmaritidine

Cat. No. B058482
M. Wt: 273.33 g/mol
InChI Key: HMGRRBMNYQOSEF-LKCRCUOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-Demethylmaritidine is a natural alkaloid compound found in the plant species of Enicosanthellum pulchrum. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Scientific Research Applications

Alkaloid Research

  • 9-O-Demethylmaritidine is an alkaloid found in plants like Galanthus fosteri. Studies have identified its presence alongside other alkaloids, highlighting its potential in cholinesterase inhibitory activity, which could be significant for therapeutic applications (Emir et al., 2016).

Alzheimer's Disease Research

  • Although not directly mentioning 9-O-Demethylmaritidine, related compounds like 8-O-Demethylmaritidine have been studied for their inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Such research could suggest potential avenues for investigating 9-O-Demethylmaritidine in similar contexts (Cahlíková et al., 2015).

Cancer Treatment Research

  • Demethylating agents like azacitidine and decitabine are effective in treating certain cancers. While 9-O-Demethylmaritidine isn't directly linked in these studies, the general field of demethylating agents in cancer treatment could be relevant for its research (Wang et al., 2018), (Howell et al., 2010).

Antifungal Activity

  • Compounds like 7-Demethoxytylophorine have demonstrated antifungal activities. These findings could pave the way for exploring 9-O-Demethylmaritidine in similar antifungal applications, given their structural similarities (Chen et al., 2019).

Synthesis and Structural Analysis

  • Studies on the synthesis of related alkaloids and their structural analyses can provide insights into the methods that could be applied to 9-O-Demethylmaritidine for its further exploration in various fields (Chen et al., 2011).

properties

CAS RN

120139-66-4

Product Name

9-O-Demethylmaritidine

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(10S,12S)-5-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-4,12-diol

InChI

InChI=1S/C16H19NO3/c1-20-14-6-10-9-17-5-4-16(12(10)8-13(14)19)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16?/m1/s1

InChI Key

HMGRRBMNYQOSEF-LKCRCUOOSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CN3CCC24[C@@H]3C[C@@H](C=C4)O)O

SMILES

COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)O

synonyms

9-O-demethyl-maritidine
9-O-demethylmaritidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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